molecular formula C20H26N2O3 B2400661 ethyl 1-ethyl-3,5-dimethyl-4-((4-methylbenzyl)carbamoyl)-1H-pyrrole-2-carboxylate CAS No. 863006-25-1

ethyl 1-ethyl-3,5-dimethyl-4-((4-methylbenzyl)carbamoyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2400661
CAS No.: 863006-25-1
M. Wt: 342.439
InChI Key: RAZODAFSYWQONR-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3,5-dimethyl-4-((4-methylbenzyl)carbamoyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C20H26N2O3 and its molecular weight is 342.439. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Spectroscopic Properties Analysis

A significant application of Ethyl 1-Ethyl-3,5-Dimethyl-4-((4-Methylbenzyl)Carbamoyl)-1H-Pyrrole-2-Carboxylate in scientific research is in the study of molecular structure and spectroscopic properties. Quantum chemical calculations, such as density functional theory (DFT) and time-dependent DFT, have been utilized to investigate the molecular structure, electronic transitions, and vibrational analysis of related compounds. These studies provide insights into the formation mechanisms, stabilization energy of various intra- and intermolecular interactions, and the potential for forming dimers through hydrogen bonding. Such research aids in understanding the chemical and physical properties of these compounds, which can be crucial for their application in various fields including material science and pharmaceuticals (Singh, Kumar, Tiwari, Rawat, & Gupta, 2013).

Synthesis and Characterization

The synthesis and characterization of compounds related to this compound also represent a key area of application. These compounds have been synthesized and characterized using various spectroscopic techniques such as FT-IR, 1H NMR, UV–Visible, and Mass spectroscopy. Through the synthesis of these compounds, researchers can explore their potential applications and understand their reactivity and stability. The characterization of these compounds allows for a deeper understanding of their chemical structures and properties, which is fundamental for their application in the development of new materials or drugs (Idhayadhulla, Kumar, & Nasser, 2010).

Chemical Reactivity and Interactions Analysis

Another research application focuses on the analysis of chemical reactivity and interactions within molecules. Studies have utilized DFT calculations to analyze local reactivity descriptors, such as Fukui functions and electrophilicity indices, to determine the reactive sites within molecules. This research is vital for predicting how these compounds might react under various conditions, which is crucial for their use in synthetic chemistry and drug design. Understanding the nature of intra- and intermolecular interactions, including hydrogen bonding and charge transfer, provides essential insights into how these compounds can be utilized in creating more efficient and targeted chemical reactions (Singh, Kumar, Tiwari, & Rawat, 2012).

Non-Linear Optical (NLO) Materials Research

Research into the potential use of these compounds as non-linear optical (NLO) materials is another area of interest. NLO materials have applications in various technological fields, including telecommunications and information processing. Studies on related compounds have involved the calculation of first hyperpolarizability, which is a measure of the NLO response of the material. These investigations can lead to the development of new NLO materials with improved efficiency and stability for use in optical devices (Singh, Rawat, & Sahu, 2014).

Properties

IUPAC Name

ethyl 1-ethyl-3,5-dimethyl-4-[(4-methylphenyl)methylcarbamoyl]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-6-22-15(5)17(14(4)18(22)20(24)25-7-2)19(23)21-12-16-10-8-13(3)9-11-16/h8-11H,6-7,12H2,1-5H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZODAFSYWQONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NCC2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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